molecular formula C10H13N3O2 B1444488 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid CAS No. 1316223-87-6

1-(Pyridazin-3-yl)piperidine-3-carboxylic acid

Cat. No.: B1444488
CAS No.: 1316223-87-6
M. Wt: 207.23 g/mol
InChI Key: LEZXTOQKEPQHGQ-UHFFFAOYSA-N
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Description

“1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” is a chemical compound . It is related to the piperidine class of compounds, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthetic strategies used can be broadly categorized into two types: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed piperidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyridazine ring and a piperidine ring . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by (1) the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, (2) the contribution to the stereochemistry of the molecule, (3) and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” could be complex and diverse. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Anticancer Activity

Piperidine derivatives, including structures related to 1-(Pyridazin-3-yl)piperidine-3-carboxylic acid, have shown potential in anticancer applications. For instance, Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating their efficacy against various cancer types, including breast, lung, colon, ovary, and liver cancers. Their study demonstrates the potential of such compounds in cancer treatment (Kumar, Roy, & Sondhi, 2013).

Plasma Triglyceride-Lowering Effects

Another application is in the reduction of plasma triglycerides. Uto et al. (2010) discovered that certain benzoylpiperidine analogs, structurally similar to this compound, exhibited strong inhibitory activity against both human and murine SCD-1. One such compound demonstrated plasma triglyceride lowering effects in Zucker fatty rats after oral administration (Uto et al., 2010).

Electrolytic Coloring in Anodized Aluminum

In the field of materials science, Moshohoritou et al. (1994) investigated the use of piperidine derivatives in the electrolytic coloring of anodized aluminum from tin(II) solutions. Their study indicated the influence of these compounds on the throwing power and resistance to atmospheric oxidation during the coloring process (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Antimicrobial Activity

Patel et al. (2011) synthesized new pyridine derivatives, including compounds structurally related to this compound, and assessed their antimicrobial activity. Their findings revealed variable and modest activity against bacteria and fungi, highlighting another potential application area (Patel, Agravat, & Shaikh, 2011).

Adhesion Molecule Inhibition

In the context of inflammation and immunology, Kaneko et al. (2004) developed novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine. These compounds inhibited the upregulation of adhesion molecules like ICAM-1, suggesting their potential use in treating inflammatory conditions (Kaneko et al., 2004).

Future Directions

The future directions for “1-(Pyridazin-3-yl)piperidine-3-carboxylic acid” could involve further exploration of its potential applications in drug design and discovery . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, “this compound” and its derivatives could have potential applications in the pharmaceutical industry .

Biochemical Analysis

Biochemical Properties

1-(Pyridazin-3-yl)piperidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring in its structure is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which are crucial for drug-target interactions . These properties enable this compound to form stable complexes with enzymes and proteins, influencing their activity and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in gene expression, affecting cellular metabolism and overall cell function . These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyridazine ring allows it to interact with specific enzymes and proteins, leading to their inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, but its effects on cellular function can vary over time . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which are important for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its subcellular localization is crucial for elucidating its activity and function within cells.

Properties

IUPAC Name

1-pyridazin-3-ylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-3-2-6-13(7-8)9-4-1-5-11-12-9/h1,4-5,8H,2-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZXTOQKEPQHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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